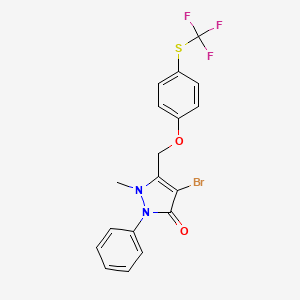
4-Bromo-2-methyl-1-phenyl-3-((4-(trifluoromethylthio)phenoxy)methyl)-3-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-Bromo-2-methyl-1-phenyl-3-((4-(trifluoromethylthio)phenoxy)methyl)-3-pyrazolin-5-one is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their diverse pharmacological activities and as scaffolds in the synthesis of more complex chemical entities.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of brominated pyrazoles, a halogenated precursor is typically used. For example, the synthesis of 4-bromo-1-phenyl-1H-pyrazol-3-ol, a related compound, was achieved by treating the corresponding ol with sodium hydride and methyl iodide to introduce a methoxy group . Similarly, 4-bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols were synthesized and then subjected to iodine in DMSO, followed by crystallization to obtain the desired brominated pyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For instance, the vibrational spectra of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole were studied using FT-IR and FT-Raman spectroscopy, and the equilibrium geometry and bonding features were analyzed using the DFT method . The electronic properties, such as HOMO and LUMO energies, can be determined by TDDFT, indicating charge transfer within the molecule .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. The bromo substituent in the 4-position makes these compounds suitable for further functionalization through metalation reactions or transition-metal-catalyzed cross-coupling reactions . The presence of other functional groups, such as methoxy or hydroxyl, can also influence the reactivity and the type of chemical transformations that the pyrazole derivatives can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups, such as the trifluoromethylthio group, can affect the compound's polarity, solubility, and stability. The vibrational spectroscopy studies provide insights into the bonding features and the stability of the molecule, which can be correlated with its physical properties . Additionally, the antimicrobial activities of some brominated pyrazoles have been reported, indicating their potential biological relevance .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity
Pyrazolone derivatives, including those similar to the compound , have been synthesized and evaluated for their antioxidant activity. Notably, the synthesis of 1-(thiazol-2-yl)-pyrazolin-5-one derivatives has been achieved through reactions involving diazo-coupling and Knoevenagel condensation, followed by heterocyclization with α-halogenated reagents. These compounds, including variants with bromoacetone and phenacyl bromide, exhibit promising antioxidant properties as measured by ABTS Radical Cation Decolorization Assay (Gaffer, Abdel-fattah, Etman, & Abdel‐Latif, 2017).
Antimicrobial Applications
The compound's structure is closely related to that of various pyrazolone derivatives which have been synthesized and tested for antimicrobial activities. For instance, some compounds featuring bromination of 4-(1, 3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones have demonstrated significant in vitro antibacterial and antifungal properties against various pathogens. The structure-activity relationship indicates that modifications, such as the bromoacetyl moiety to the pyrazole ring, can lead to enhanced antimicrobial efficacy (Pundeer, Sushma, Kiran, Sharma, Aneja, & Prakash, 2013).
Antifungal Properties and SAR Analysis
N-phenylpyrazole derivatives, including structures similar to the compound , have shown notable antifungal and antibacterial properties. These compounds, through structure-activity relationship (SAR) analysis, reveal that specific attachments to the pyrazole ring, such as the bromoacetyl moiety, can significantly enhance their antimicrobial properties. The efficacy against pathogenic yeast and moulds positions these compounds as potential therapeutic agents in addressing fungal infections (Farag, Mayhoub, Barakat, & Bayomi, 2008).
Eigenschaften
IUPAC Name |
4-bromo-1-methyl-2-phenyl-5-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrF3N2O2S/c1-23-15(16(19)17(25)24(23)12-5-3-2-4-6-12)11-26-13-7-9-14(10-8-13)27-18(20,21)22/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZDJWUHDHTDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=C(C=C3)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-1-phenyl-3-((4-(trifluoromethylthio)phenoxy)methyl)-3-pyrazolin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


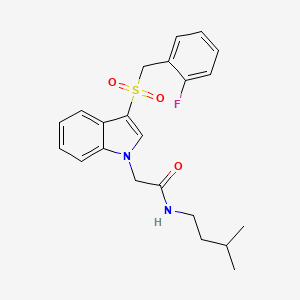
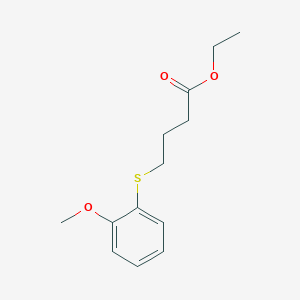
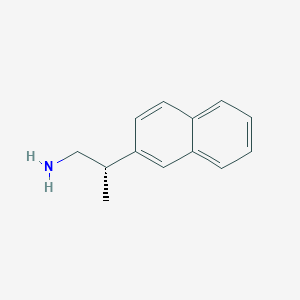
![2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2531255.png)
![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)
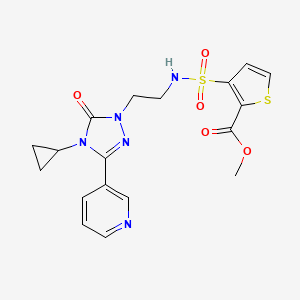
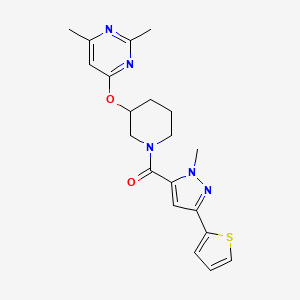
![Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B2531261.png)
![N-[2-[(1S,2S,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]ethyl]prop-2-enamide](/img/structure/B2531262.png)
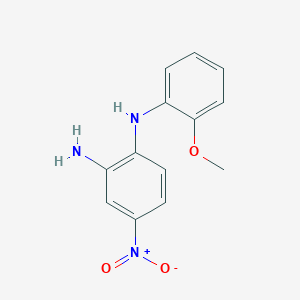
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2531264.png)
![N-(1-Cyanocycloheptyl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2531266.png)
![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2531268.png)